Product packaging for 4-Chlorobutyryl chloride(Cat. No.:CAS No. 4635-59-0)

4-Chlorobutyryl chloride

Cat. No.: B032796
CAS No.: 4635-59-0
M. Wt: 140.99 g/mol
InChI Key: CDIIZULDSLKBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chlorobutyryl chloride is a versatile and highly reactive bifunctional building block essential in organic synthesis and medicinal chemistry research. Its molecular structure features two key reactive sites: the acid chloride group, which acts as a potent electrophile for acylation reactions with nucleophiles such as amines and alcohols to form amides and esters, and the terminal chlorine atom, which serves as a leaving group for subsequent nucleophilic substitution, particularly in cyclization reactions. This unique combination makes it an invaluable precursor for the synthesis of various nitrogen-containing heterocycles, most notably pyrrolidines and piperidines, which are core structural motifs in numerous pharmacologically active compounds. Researchers utilize this compound to develop novel gamma-aminobutyric acid (GABA) analogues, enzyme inhibitors, and other small molecule libraries for drug discovery and biochemical probing. Furthermore, its application extends to polymer chemistry as a modifying agent or monomer initiator. Proper handling in a controlled environment is required due to its moisture-sensitive and lachrymatory nature. This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2O B032796 4-Chlorobutyryl chloride CAS No. 4635-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIIZULDSLKBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052114
Record name 4-Chlorobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light gold liquid; [MSDSonline]
Record name 4-Chlorobutyryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

173.5 °C
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.258
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/
Record name 4-Chlorobutyryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

4635-59-0
Record name 4-Chlorobutyryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4635-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobutyryl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl chloride, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutyryl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBUTYRYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3663U0VKRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Synthetic Methodologies for 4 Chlorobutyryl Chloride

Synthesis from γ-Butyrolactone

The conversion of γ-butyrolactone to 4-chlorobutyryl chloride is a pivotal transformation in industrial organic synthesis, providing a key intermediate for pharmaceuticals and agrochemicals. This process involves the ring-opening and subsequent chlorination of the lactone. Various methodologies have been developed to achieve this transformation efficiently, primarily utilizing thionyl chloride or bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent, often in the presence of a catalyst.

Thionyl Chloride as a Chlorinating Agent

The reaction of γ-butyrolactone with thionyl chloride is a well-established method for producing this compound. The process relies on a catalyst to facilitate the reaction, which can otherwise be slow and inefficient.

The use of zinc chloride as a catalyst for the synthesis of this compound from γ-butyrolactone and thionyl chloride is a common industrial practice. patsnap.com This method is noted for its operational simplicity and the ready availability of the raw materials. google.com The reaction is typically carried out by treating γ-butyrolactone with thionyl chloride in the presence of a catalytic amount of zinc chloride. While widely used, the reported yields for this process are generally in the range of 82% to 87%. patsnap.compatsnap.comguidechem.com The zinc chloride, a Lewis acid, is believed to coordinate to the carbonyl oxygen of the lactone, making it more susceptible to nucleophilic attack by the chloride ion from thionyl chloride, thereby initiating the ring-opening process.

To enhance the efficiency of the thionyl chloride-mediated synthesis, mixed catalyst systems have been investigated. A notable example involves a catalyst generated from the reaction of zinc oxide (ZnO) and copper(II) oxide (CuO) with concentrated sulfuric acid, forming a mixture of zinc sulfate (B86663) (ZnSO₄) and copper(II) sulfate (CuSO₄). google.com This mixed catalyst system is reported to exhibit high reactivity, selectivity, and stability. google.com The use of this novel mixed catalyst is claimed to prevent the negative impacts of water that can occur with anhydrous zinc chloride, which is hygroscopic. google.com In this process, γ-butyrolactone is reacted with an excess of thionyl chloride in the presence of this mixed catalyst, leading to a transformation efficiency of γ-butyrolactone that can exceed 95% and a product yield of over 90%. google.com

One patented method describes the preparation of the mixed catalyst by reacting ZnO and CuO in a 5:1 molar ratio with 98% sulfuric acid, followed by cooling and drying at 320-400°C. google.com The reaction for the synthesis of this compound is then carried out by slowly adding thionyl chloride to a mixture of γ-butyrolactone and the prepared mixed catalyst, followed by heating. patsnap.com

Table 1: Representative Reaction Parameters for Mixed Catalyst System

ParameterValue
γ-Butyrolactone : Mixed Catalyst : Thionyl Chloride (Mass Ratio)1 : 0.05 : 2.0
Reaction Temperature50-80°C
Reaction Time5-7 hours
Reported Yield≥ 90%
Reported Purity≥ 99%

Data compiled from a patented process. patsnap.comgoogle.com

Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and waste. In the context of the mixed ZnO/CuO catalyst system, the purification process is a key aspect of achieving high-purity product. google.com The process involves an initial reaction phase where γ-butyrolactone is treated with thionyl chloride in the presence of the catalyst. patsnap.com After the acylation reaction, which is typically conducted at a temperature of 50-80°C for 5-7 hours, any excess thionyl chloride is removed by distillation under negative pressure. patsnap.com The crude product is then allowed to settle to separate the catalyst, which can be recycled. patsnap.com

Bis(trichloromethyl) Carbonate (Triphosgene) as a Chlorinating Agent

Bis(trichloromethyl) carbonate, also known as triphosgene (B27547), serves as a solid, safer alternative to gaseous phosgene (B1210022) for the chlorination of γ-butyrolactone. This method has been explored as a means to overcome the handling and toxicity issues associated with phosgene while still achieving high reaction efficiency. guidechem.comgoogle.com The reaction involves treating γ-butyrolactone with triphosgene in the presence of a catalyst, typically an organic amine.

The synthesis of this compound using triphosgene is effectively catalyzed by organic amines. guidechem.com A variety of organic amines have been shown to be effective, including pyridine, 2-chloropyridine, N,N-dimethylformamide (DMF), N,N-dimethylbenzylamine, triethylamine, and tripropylamine. guidechem.com The catalyst is typically used in an amount of 0.1 to 10 mol% relative to the γ-butyrolactone. guidechem.com

The reaction can be carried out with or without a solvent at temperatures ranging from 50 to 180°C, with a preferred range of 120-140°C. guidechem.com The reaction time is generally between 0.5 and 8 hours. guidechem.com In one example, the reaction of γ-butyrolactone and triphosgene is conducted in the absence of a solvent, catalyzed by an organic amine at 120-140°C, followed by distillation to collect the this compound fraction. guidechem.com

Another patented method utilizes a specific amine catalyst which is an intercalation product of aluminum dihydrogen tripolyphosphate and an organic amine-copper complex. google.com This heterogeneous catalyst facilitates the reaction between γ-butyrolactone and triphosgene. In a described procedure, γ-butyrolactone and the amine catalyst are mixed, and triphosgene is added while stirring, followed by heating to 60-120°C for 0.5 to 4 hours to complete the chlorination. google.com

Table 2: Examples of Organic Amine Catalysis in Triphosgene-Mediated Synthesis

CatalystCatalyst Loading (mol% of γ-butyrolactone)Reaction Temperature (°C)Reaction Time (h)Reported Yield/Content
Pyridine1120645.1% (GC Content)
N,N-Dimethylformamide (DMF)3140480.4% (GC Content)
N,N-Dimethylaniline51200.593.6% (GC Content)
Catalyst A*(Not specified in mol%)60291.5%

*Catalyst A is described as an intercalation product of methylamine (B109427) and aluminum dihydrogen tripolyphosphate. patsnap.com Data compiled from patented examples. google.comgoogle.com

Enhanced Yield and Purity through Catalyst Design

The strategic design of catalysts is crucial for optimizing the synthesis of this compound, primarily from γ-butyrolactone. Research has shown that the choice of catalyst significantly impacts reaction efficiency and product quality.

One innovative approach involves the use of a mixed catalyst system. For instance, a process reacting γ-butyrolactone with thionyl chloride utilizes a mixed catalyst prepared from zinc oxide (ZnO) and copper(II) oxide (CuO) treated with concentrated sulfuric acid. This method has been reported to produce this compound with a purity of 99% or greater and a yield of 90% or higher patsnap.comgoogle.com. The catalyst can be recycled, which adds to the economic and environmental viability of the process patsnap.com.

Another example of effective catalyst design is the use of boron trichloride (B1173362) as a catalyst for the reaction between γ-butyrolactone and thionyl chloride, which can achieve a molar yield of over 96% and a purity exceeding 99.0% . Lewis acids like zinc chloride are also commonly employed to enhance the electrophilicity of the reactants in these syntheses . Furthermore, the combination of zinc chloride with triphenylphosphine (B44618) oxide has been shown to be effective in solid phosgene-based routes .

The selection of an appropriate catalyst is a key factor in achieving high yields and purity in the synthesis of this compound. The following table summarizes the performance of different catalysts in this synthesis.

Catalyst SystemReactantsYieldPurityReference
Mixed ZnO/CuO with H₂SO₄γ-butyrolactone, Thionyl chloride≥ 90%≥ 99% patsnap.comgoogle.com
Boron trichlorideγ-butyrolactone, Thionyl chloride> 96% (molar)> 99.0%
Zinc chloride and Triphenylphosphine oxideγ-butyrolactone, Solid phosgene87.3%Not Specified
Phase Transfer Catalysis in Triphosgene-mediated Routes

Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields under milder conditions biomedres.uscrdeepjournal.orgnih.gov. In the synthesis of this compound using triphosgene (bis(trichloromethyl) carbonate), a solid and safer substitute for phosgene gas, PTC has been successfully employed.

One method describes the use of an organic amine catalyst in conjunction with a phase-transfer catalyst for the reaction of γ-butyrolactone with triphosgene in an organic solvent google.com. The use of a phase-transfer catalyst helps to overcome the immiscibility of the reactants, leading to improved reaction efficiency biomedres.us. Catalysts such as trimethylbenzylammonium chloride have been utilized in phosgene-based syntheses to achieve high yields prepchem.com. While specific yields for the triphosgene route with PTC are noted to be high, challenges in post-reaction processing and separation can arise, potentially leading to a decrease in yield during industrial scale-up patsnap.com.

The application of phase-transfer catalysts in these routes demonstrates a significant process intensification, though careful consideration of catalyst separation and recycling is necessary for industrial applications.

Phosgene-based Synthetic Routes

The reaction of γ-butyrolactone with phosgene represents a high-yield pathway to this compound. This method is noted for its efficiency and the cost-effectiveness of phosgene compared to other chlorinating agents like thionyl chloride google.comguidechem.com.

Despite the high yields, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized handling equipment, which can be a significant drawback for its widespread industrial use google.comguidechem.com.

Solid Phosgene-based Synthetic Routes

To mitigate the hazards associated with phosgene gas, solid phosgene, or triphosgene (bis(trichloromethyl) carbonate), has been adopted as a safer alternative chlorinating agent . This approach offers the benefits of phosgene chemistry without the complexities of handling a highly toxic gas.

The synthesis involves reacting γ-butyrolactone with solid phosgene in the presence of a catalyst. A typical procedure includes heating γ-butyrolactone with a Lewis acid catalyst, such as zinc chloride, and often a co-catalyst like triphenylphosphine oxide or DMF . After an initial heating and subsequent cooling, the solid phosgene is added, and the mixture is heated for an extended period. The this compound is then recovered via distillation under reduced pressure .

The molar ratio of solid phosgene to γ-butyrolactone is a critical parameter, with ratios typically ranging from 0.33:1 to 1.01:1 . The reaction conditions, including temperature and time, are also optimized to maximize the conversion. For example, using zinc chloride and triphenylphosphine oxide as catalysts at 90°C for 20 hours can result in a conversion efficiency of 87.3% .

The following table presents data from various examples of the solid phosgene-based synthesis of this compound.

Catalyst(s)Molar Ratio (Solid Phosgene:γ-butyrolactone)TemperatureTime (hours)Conversion EfficiencyReference
Zinc chloride, Triphenylphosphine oxide0.438:190°C2087.3%
Zinc chloride, Triphenylphosphine oxide0.253:190°C1582.1%
Zinc chloride, DMF0.253:1100°C1078.9%
Zinc chloride0.505:1120°C1875.3%

Synthesis from 4-Chlorobutyric Acid Derivatives

An alternative pathway to this compound involves the chlorination of 4-chlorobutyric acid. This method typically employs a chlorinating agent to convert the carboxylic acid group into an acyl chloride.

The most common chlorinating agent used for this transformation is thionyl chloride (SOCl₂) justdial.com. The reaction involves treating 4-chlorobutyric acid with thionyl chloride, which effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. This reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts justdial.com. For certain sensitive applications, this compound can be generated in-situ from 4-chlorobutyric acid and oxalyl chloride immediately before use to ensure high reactivity and purity .

While this method is straightforward, the use of thionyl chloride can lead to the generation of acidic gaseous byproducts, which require appropriate scrubbing and disposal measures.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound nih.govmdpi.com. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of this compound is the development of solvent-free reaction conditions. By eliminating the need for organic solvents, these methods reduce environmental impact, simplify product purification, and can lead to lower production costs.

One such method involves the reaction of γ-butyrolactone with bis(trichloromethyl) carbonate (triphosgene) in the absence of a solvent guidechem.com. The reaction is carried out under the catalysis of an organic amine, such as pyridine, DMF, or N,N-dimethylbenzylamine, at temperatures ranging from 120-140°C for 0.5 to 8 hours guidechem.com. The product, this compound, is then isolated by distillation. This solvent-free approach offers a more environmentally benign alternative to traditional solvent-based syntheses. The amount of catalyst used is typically between 0.1 and 10 mol% of the γ-butyrolactone guidechem.com.

The adoption of solvent-free conditions represents a key step towards a more sustainable production of this compound, aligning with the core tenets of green chemistry.

Reduction of Waste Products

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, a principle that is actively applied to the production of this compound. Research and process optimization have focused on minimizing waste through several key strategies, including the substitution of traditional reagents and the implementation of waste valorization techniques.

A significant advancement involves moving away from traditional chlorinating agents like thionyl chloride. While effective, the reaction of γ-butyrolactone with thionyl chloride inherently produces sulfur dioxide (SO₂) gas as a major byproduct. ganeshremedies.comguidechem.com To eliminate this noxious emission, alternative reagents have been adopted. Phosgene, for instance, offers a high-yield pathway without SO₂ generation, but its extreme toxicity presents significant handling and safety challenges. ganeshremedies.comguidechem.comgoogle.compatsnap.com

A more contemporary and safer approach is the use of bis(trichloromethyl) carbonate (BTC), also known as triphosgene. google.com As a solid, BTC is easier and safer to handle than gaseous phosgene, and its reaction with γ-butyrolactone produces this compound without generating SO₂. ganeshremedies.comguidechem.comwikipedia.org This method represents a significant step towards a greener synthesis by replacing a hazardous byproduct-forming reagent with a cleaner, albeit still highly reactive, alternative.

For processes that continue to use thionyl chloride, innovative methods for waste valorization have been developed. One patented process describes a comprehensive utilization system where the exhaust gas, primarily hydrogen chloride (HCl), is captured to produce a 30% hydrochloric acid solution. google.compatsnap.com Furthermore, the liquid tail material from the distillation process is used to produce 4-chlorobutyric acid ester, transforming a waste stream into a valuable product and achieving nearly zero emission of the "three wastes" (waste gas, wastewater, and solid waste). google.compatsnap.com Additionally, the distillation residue, which contains the catalyst, can often be reused in subsequent batches, further reducing solid waste. prepchem.com

The table below compares various synthetic methods based on their primary chlorinating agent and their impact on waste reduction.

Table 1: Comparison of Synthetic Methods for Waste Reduction

Chlorinating Agent Key Byproducts Waste Reduction Strategy Reported Yield
Thionyl Chloride SO₂, HCl Exhaust gas scrubbing to produce HCl; Valorization of tail material into esters. google.compatsnap.com ~82-90% google.comgoogle.compatsnap.com
Phosgene HCl Elimination of SO₂ emissions. ganeshremedies.comguidechem.com ~95% guidechem.comgoogle.comgoogle.com

Industrial Scale-Up Considerations and Challenges in Synthesis

Translating the synthesis of this compound from the laboratory to an industrial scale introduces a complex set of challenges that extend beyond simple reaction stoichiometry. These considerations are critical for ensuring a safe, efficient, and economically viable manufacturing process.

Reagent Handling and Safety: The choice of chlorinating agent is a primary concern.

Thionyl Chloride: While common, it generates corrosive byproducts like SO₂ and HCl, requiring robust off-gas scrubbing and neutralization systems. google.com The material of construction for reactors and pipework must be resistant to acid corrosion.

Phosgene: This reagent offers high yields and avoids SO₂ waste but is extremely toxic. ganeshremedies.comguidechem.comgoogle.comcompur.com Industrial use of phosgene necessitates highly specialized, contained production facilities, often requiring on-site generation and immediate consumption to avoid storage and transportation risks. compur.comwikipedia.orgindianchemicalcouncil.com Stringent safety protocols, including advanced ventilation, continuous monitoring, and emergency response plans, are mandatory. compur.comindianchemicalcouncil.comchemicalsafetyfacts.org

Bis(trichloromethyl) carbonate (BTC): As a solid, BTC is considered a safer alternative to phosgene for transport and handling. wikipedia.orgacs.orgsanjaychemindia.com However, it is still highly toxic and can release phosgene upon decomposition or reaction. acs.orgresearchgate.netacs.org Therefore, industrial facilities using BTC must still implement rigorous safety and containment measures similar to those for phosgene. researchgate.netacs.org

Process Control and Optimization: Maintaining reaction parameters is crucial for maximizing yield and purity while ensuring safety. The conversion of γ-butyrolactone is an exothermic process, and inadequate heat removal can lead to a runaway reaction. mt.com Industrial reactors must have efficient cooling systems to manage the heat generated. mt.com Precise control over reagent addition rates and temperature is essential to prevent the formation of impurities. catsci.com

Catalyst Stability and Cost: While various catalysts, including zinc chloride and specialized amine catalysts, can improve reaction rates and yields, their long-term stability and potential for deactivation are significant industrial challenges. google.compatsnap.com Furthermore, the cost of raw materials, particularly comparing thionyl chloride against the more complex BTC, directly impacts the economic feasibility of the process on a large scale. google.compatsnap.comgoogle.com Some processes face difficulties where yields significantly decrease upon industrial amplification, indicating that laboratory success does not always translate directly to large-scale production. google.compatsnap.com

Downstream Processing: The purification of crude this compound, typically via distillation, must be carefully managed. The presence of toxic or corrosive impurities can complicate the purification process and the handling of distillation residues. The use of certain organic solvents in some synthesis routes can also create challenges related to their toxicity, recovery, and disposal, adding to both environmental impact and operational cost. google.compatsnap.com

Analytical Techniques for Purity Assessment in Research Syntheses

Ensuring the purity of this compound is critical for its use in subsequent reactions, particularly in the synthesis of pharmaceuticals and other fine chemicals where impurities can lead to unwanted side products. A suite of analytical techniques is employed in research settings to confirm identity and quantify purity.

Gas Chromatography (GC): This is the foremost technique for determining the purity of this compound. GC separates volatile compounds in a sample, allowing for the precise quantification of the main product and the detection of residual starting materials (e.g., γ-butyrolactone), solvents, or reaction byproducts. google.com In many synthetic procedures, GC analysis is the standard method used to report final product purity, with successful syntheses achieving purities of ≥99%. google.com

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is a valuable tool for qualitative analysis. It is used to confirm the successful conversion of the starting material by identifying the characteristic functional groups of the product. For this compound, the key absorption band is the strong carbonyl (C=O) stretch of the acyl chloride, typically found in the region of 1785-1815 cm⁻¹. The absence of a broad hydroxyl (-OH) peak from any unreacted 4-chlorobutyric acid or from hydrolysis due to moisture confirms the integrity of the product.

Karl Fischer Titration: Given that this compound is highly susceptible to hydrolysis, quantifying the water content is crucial. Karl Fischer titration is a specific and accurate method for determining trace amounts of water in the final product. This analysis ensures the product's stability and prevents the inadvertent introduction of water, which would degrade the compound to 4-chlorobutyric acid and HCl.

Distillation and Physical Properties: During purification by distillation, monitoring the boiling point range of the collected fraction serves as a preliminary indicator of purity. google.com A sharp, consistent boiling point suggests a pure compound, whereas a wide boiling range can indicate the presence of impurities.

The table below summarizes the primary analytical techniques and their specific roles in the assessment of this compound.

Table 2: Analytical Techniques for Purity Assessment

Technique Purpose Information Provided
Gas Chromatography (GC) Quantitative Purity Analysis Percentage purity of the compound; Detection and quantification of volatile impurities and residual reactants. google.com
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional Group Identification Confirmation of the acyl chloride carbonyl group; Absence of hydroxyl groups from starting materials or hydrolysis.
Karl Fischer Titration Water Content Analysis Precise quantification of residual moisture to ensure product stability.

Mechanistic Investigations of 4 Chlorobutyryl Chloride Reactions

Friedel-Crafts Acylation Reactions

4-Chlorobutyryl chloride is a common reagent in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring. sigmaaldrich.commasterorganicchemistry.com This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org

The mechanism proceeds in several distinct steps:

Formation of the Acylium Ion: The reaction begins with the interaction between this compound and the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom of the acyl chloride. This complex is unstable and cleaves heterolytically to generate a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.comyoutube.com The acylium ion is a potent electrophile.

Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. sigmaaldrich.comyoutube.com This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex, which is stabilized by resonance.

Deprotonation and Regeneration of Catalyst: In the final step, the AlCl₄⁻ complex formed in the first step acts as a base, abstracting a proton from the carbon atom that bears the new acyl group. wikipedia.org This restores the aromaticity of the ring, yielding the final aryl ketone product. The AlCl₃ catalyst is regenerated, along with the formation of HCl. wikipedia.org

A crucial aspect of Friedel-Crafts acylation is that the ketone product is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This complexation means that the catalyst is not truly regenerated during the reaction, and stoichiometric or even excess amounts of the Lewis acid are often required. wikipedia.orgorganic-chemistry.org The final product is liberated from this complex by an aqueous workup.

Substrate Scope and Limitations

This compound is a versatile bifunctional reagent, possessing both an acyl chloride and an alkyl chloride moiety. This structure allows it to participate in a variety of reactions, most notably Friedel-Crafts acylation.

Substrate Scope in Friedel-Crafts Acylation:

The Friedel-Crafts acylation reaction involving this compound is effective with a range of aromatic substrates. Generally, the reaction proceeds well with:

Activated aromatic rings: Arenes containing electron-donating groups (e.g., alkyl, alkoxy groups) readily undergo acylation.

Simple aromatic hydrocarbons: Benzene and its simple derivatives are suitable substrates.

Polycyclic aromatic hydrocarbons: Naphthalene and other polycyclic systems can be acylated.

In the synthesis of various pharmaceutical agents, this compound is used to acylate substrates like p-chloroaniline and veratric acid.

Limitations:

The utility of this compound in Friedel-Crafts reactions is constrained by several factors inherent to this classic reaction class:

Deactivated Aromatic Rings: The reaction fails with aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H). These groups deactivate the ring, making it insufficiently nucleophilic to attack the acylium ion. libretexts.org

Aromatic Amines: Substrates containing amino groups (-NH₂, -NHR, -NR₂) are problematic. libretexts.org The lone pair on the nitrogen atom complexes strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivating ammonium (B1175870) species. libretexts.org

Catalyst Complexation: The ketone product of the acylation is a moderate Lewis base and can form a complex with the Lewis acid catalyst. wikipedia.org This necessitates the use of stoichiometric, rather than catalytic, amounts of the Lewis acid. wikipedia.orgorganic-chemistry.org

Polyacylation Avoidance: Unlike Friedel-Crafts alkylation, acylation is generally not prone to poly-substitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring toward further acylation. libretexts.orgorganic-chemistry.org

Catalyst Systems and Their Influence on Selectivity and Yield

The choice of catalyst is paramount in reactions involving this compound, significantly impacting reaction efficiency, yield, and selectivity. Lewis acids are the most common catalysts, particularly in Friedel-Crafts acylation.

Common Catalyst Systems:

Aluminum Chloride (AlCl₃): AlCl₃ is the archetypal strong Lewis acid catalyst for Friedel-Crafts reactions. wikipedia.orglongdom.org It effectively promotes the formation of the reactive electrophile, the acylium ion, from this compound. masterorganicchemistry.com However, a stoichiometric amount is often required because it complexes with the resulting ketone product. wikipedia.orgorganic-chemistry.org

Zinc Chloride (ZnCl₂): Milder Lewis acids like ZnCl₂ are also employed. In the synthesis of this compound itself from γ-butyrolactone and thionyl chloride, zinc chloride is a common catalyst. google.com

Other Lewis Acids: Other Lewis acids such as FeCl₃ can also be used. masterorganicchemistry.com

Zeolites: In some industrial applications, solid acid catalysts like zeolites are used to facilitate acylation, offering advantages in terms of catalyst recovery and reuse. wikipedia.org Zeolite K-L, for instance, has been shown to be an effective catalyst for the selective chlorination of certain aromatic compounds. researchgate.net

Influence on Selectivity and Yield:

The catalyst system directly influences the outcome of the reaction.

Activity and Yield: Strong Lewis acids like AlCl₃ generally lead to higher reaction rates and yields by efficiently generating the acylium ion electrophile. longdom.org In a patented process for synthesizing this compound, a mixed catalyst of CuO and ZnO treated with sulfuric acid was used with thionyl chloride to achieve yields over 90%. google.compatsnap.com Similarly, specific amine catalysts have been developed to improve yields in industrial-scale production. google.com

Selectivity: The catalyst can influence the regioselectivity of the acylation on substituted aromatic rings. While steric and electronic factors of the substrate are the primary directors, the nature of the catalyst-acyl chloride complex can play a role. In processes like reductive catalytic fractionation of biomass, the choice of metal catalyst (e.g., Pt/C, Pd/C, Ru/C, Ni/C) has a significant impact on the selectivity towards different products. rsc.org

Minimizing Side Reactions: Proper catalyst choice and reaction conditions are crucial to minimize side reactions. For instance, controlling the temperature when using potent catalysts can prevent unwanted by-product formation.

Table 1: Comparison of Catalyst Systems in this compound Related Reactions

CatalystReaction TypeTypical RoleReported YieldReference
Aluminum Chloride (AlCl₃)Friedel-Crafts AcylationStrong Lewis acid, promotes acylium ion formation.High wikipedia.orglongdom.org
Zinc Chloride (ZnCl₂)Synthesis of this compoundMild Lewis acid catalyst with thionyl chloride.~82% google.com
CuO/ZnO-H₂SO₄Synthesis of this compoundMixed catalyst system for high-yield production.>90% google.compatsnap.com
Amine CatalystsSynthesis of this compoundUsed with bis(trichloromethyl) carbonate for industrial scale.>90% google.com
Zeolites (e.g., K-L)Aromatic Chlorination/AcylationSolid acid catalyst, influences regioselectivity.High Selectivity researchgate.net

Mechanistic Insights into Electrophilic Aromatic Substitution

The primary reaction mechanism for this compound with aromatic compounds is electrophilic aromatic substitution (EAS), specifically Friedel-Crafts acylation. organic-chemistry.org This process involves the substitution of a hydrogen atom on the aromatic ring with the 4-chlorobutyryl group.

The generally accepted mechanism proceeds in several key steps:

Generation of the Electrophile: The first step is the formation of a highly reactive electrophile, the acylium ion. The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion and the AlCl₄⁻ anion. wikipedia.orgmasterorganicchemistry.com

Electrophilic Attack and Formation of the Arenium Ion: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma (σ) complex. longdom.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, usually the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. wikipedia.org The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final acylated product (an aryl ketone). The AlCl₃ catalyst is regenerated in this step, although it remains complexed to the ketone product. wikipedia.org

Recent computational and experimental studies on EAS reactions have suggested that the classic two-stage process involving a distinct arenium ion intermediate may not be universal. longdom.orgnih.gov Some EAS reactions, particularly in nonpolar solvents and without strong catalysts, might proceed through a concerted mechanism with a single transition state. nih.gov However, for Friedel-Crafts acylation with a strong Lewis acid catalyst like AlCl₃, the formation of the acylium ion and the subsequent arenium ion intermediate remains the widely accepted pathway. wikipedia.org

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. amacad.orgrsc.org Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and predict kinetic parameters. nih.govnih.govrsc.org

For reactions involving this compound, computational studies can provide deep insights into:

Transition State Geometries: Modeling can determine the precise three-dimensional structure of transition states, for example, in the formation of the arenium ion during Friedel-Crafts acylation. This helps in understanding the steric and electronic factors that control reaction rates and selectivity.

Reaction Energetics: Computational methods can map out the potential energy surface for a reaction. nih.gov This allows for the calculation of activation barriers and reaction enthalpies, explaining why certain pathways are favored over others. For instance, DFT calculations can compare the energy barriers for acylation at different positions on a substituted aromatic ring, thus predicting the regioselectivity.

Catalyst-Substrate Interactions: The role of the Lewis acid catalyst can be explicitly modeled. Calculations can show how AlCl₃ interacts with the carbonyl oxygen and the chlorine of this compound to facilitate the formation of the acylium ion. This can help in designing more efficient or selective catalysts.

Solvent Effects: The influence of the solvent on the reaction mechanism can be simulated. Solvents can stabilize or destabilize intermediates and transition states, and computational models can quantify these effects, helping to rationalize the choice of solvent for a particular transformation.

Alternative Mechanisms: As noted, recent computational work has challenged the universality of the classic σ-complex mechanism in all EAS reactions. nih.gov Theoretical studies can explore alternative pathways, such as concerted mechanisms or pathways involving charge-transfer complexes, providing a more complete picture of the reaction landscape. nih.gov

By combining computational results with experimental data, a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved. rsc.org

Hydrolysis Mechanisms and By-product Formation

Like other acyl chlorides, this compound is highly reactive towards nucleophiles, including water. It readily undergoes hydrolysis, a reaction that can be a significant competing pathway if moisture is present during other desired transformations.

Mechanism of Hydrolysis:

The hydrolysis of this compound typically proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is eliminated.

Deprotonation: A proton is lost from the oxonium ion intermediate, often transferred to another water molecule, to yield the final carboxylic acid product and hydrochloric acid.

Under neutral conditions, this nucleophilic substitution is the predominant pathway. viu.ca The rate of hydrolysis is influenced by factors like the stability of the leaving group and steric interactions at the carbonyl carbon. viu.ca

By-product Formation:

The primary products of hydrolysis are 4-chlorobutyric acid and hydrochloric acid (HCl). The formation of HCl is particularly noteworthy as its presence can lead to further, often undesirable, side reactions. For example, the acidic conditions created by HCl can catalyze other reactions or degrade acid-sensitive components in the reaction mixture.

In basic conditions, the mechanism can shift. Elimination reactions (E2 or E1cB) can become more significant relative to substitution, especially if there are acidic protons on the carbon adjacent to the carbonyl group. viu.ca However, for this compound, the main concern remains the straightforward hydrolysis to 4-chlorobutyric acid.

To mitigate hydrolysis, reactions involving this compound are typically conducted under anhydrous conditions, using dry solvents (e.g., dichloromethane, tetrahydrofuran) and an inert atmosphere (e.g., nitrogen or argon).

Other Reactive Pathways and Transformations

Beyond Friedel-Crafts acylation and hydrolysis, the bifunctional nature of this compound allows for a range of other chemical transformations.

Esterification and Amidation: As a reactive acyl chloride, it readily reacts with alcohols and amines to form esters and amides, respectively. These are standard nucleophilic acyl substitution reactions. For example, in the synthesis of the antiepileptic drug Levetiracetam, it reacts with (S)-2-aminobutanamide.

Intramolecular Cyclization: The presence of the alkyl chloride at the 4-position allows for intramolecular reactions. For example, after conversion to a derivative where the acyl group is transformed into a nucleophilic center, ring closure can occur to form five-membered cyclic compounds.

Nucleophilic Substitution at the Alkyl Chloride: The chlorine atom on the butyryl chain can be displaced by various nucleophiles. This allows for the introduction of other functional groups at the end of the four-carbon chain. This reaction typically requires harsher conditions than the reactions at the more reactive acyl chloride center.

Synthesis of Heterocycles: this compound is a key building block in the synthesis of various heterocyclic compounds. The two reactive sites can be used sequentially or in one-pot procedures to construct rings containing nitrogen, oxygen, or sulfur.

Reductions: The acyl chloride group can be reduced. For instance, reduction with a strong reducing agent like lithium aluminum hydride would convert it to 4-chloro-1-butanol. Milder reducing agents could potentially yield the corresponding aldehyde, 4-chlorobutanal.

These varied reactive pathways make this compound a valuable intermediate in organic synthesis, particularly in the pharmaceutical and pesticide industries for producing complex molecules like trifluperidol (B1206776) and ciprofloxacin. google.com

Applications of 4 Chlorobutyryl Chloride in Complex Molecule Synthesis

Pharmaceutical Intermediates

The utility of 4-chlorobutyryl chloride is prominently demonstrated in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ability to readily undergo reactions such as Friedel-Crafts acylation and condensation reactions makes it an indispensable reagent for constructing the core structures of many modern drugs.

This compound is a key reactant in the synthesis of butyrophenone (B1668137) antipsychotics like Haloperidol and Trifluperidol (B1206776). The synthesis of Haloperidol involves a Friedel-Crafts reaction between fluorobenzene (B45895) and this compound, which forms the butyrophenone backbone of the molecule. nih.gov This reaction is a classic example of electrophilic aromatic substitution, where the acyl chloride, activated by a Lewis acid catalyst, acylates the aromatic ring.

A crucial intermediate, 4-chloro-4′-fluorobutyrophenone, is synthesized via a Friedel-Crafts reaction of fluorobenzene and this compound. nih.gov The subsequent reaction of this intermediate with 4-(4-chlorophenyl)piperidin-4-ol (B141385) leads to the formation of Haloperidol. nih.gov Trifluperidol synthesis follows a similar pathway, utilizing a trifluoromethyl-substituted aromatic precursor. The versatility of this compound in these syntheses highlights its importance in creating the butyrophenone class of antipsychotic medications.

Table 1: Key Synthesis Step for Haloperidol

ReactantsReagentProductReaction Type
FluorobenzeneThis compound4-chloro-1-(4-fluorophenyl)butan-1-oneFriedel-Crafts acylation

In the synthesis of the antidepressant Vilazodone, this compound plays a crucial role in constructing a key intermediate. The synthesis involves the Friedel-Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with this compound. patsnap.com This step introduces the four-carbon chain necessary for the final structure of Vilazodone. patsnap.compatsnap.com

This compound is an important intermediate in the production of quinolone antibacterial drugs, including Ciprofloxacin and Sparfloxacin. patsnap.comguidechem.comgoogle.com While detailed mechanisms are often proprietary, the literature indicates its use in the synthesis of the quinolone core structure. In the synthesis of Ciprofloxacin, a key precursor is 7-amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net The butyryl chain from this compound can be incorporated to build up the quinolone ring system or to modify side chains, enhancing the antibacterial activity of the final compound.

The synthesis of these potent antibiotics often involves complex multi-step sequences where the introduction of specific side chains is crucial for their spectrum of activity. The reactivity of this compound allows for its strategic use in these synthetic pathways.

The synthesis of the antiepileptic drug Levetiracetam prominently features this compound. A common industrial process involves the condensation of (S)-2-aminobutyramide hydrochloride with this compound. guidechem.com This reaction leads to the formation of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, which then undergoes intramolecular cyclization to yield Levetiracetam. guidechem.com

The chemoselective formation of the butyrolactam ring using this compound is a key step in this synthesis. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium hydroxide, to facilitate the condensation and subsequent cyclization. vcu.edu

Table 2: Levetiracetam Synthesis Overview

Starting MaterialKey ReagentIntermediateFinal Product
(S)-2-aminobutyramide HydrochlorideThis compound(S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamideLevetiracetam

This compound is also utilized in the preparation of mitosene and mitosane analogs of Mitomycin C, an antitumor antibiotic. nih.gov These analogs are synthesized to explore structure-activity relationships and to develop new anticancer agents with improved efficacy and reduced toxicity. The synthesis of these complex molecules involves the modification of the core mitomycin structure. This compound can be used to introduce a 4-chlorobutyryl side chain onto the mitomycin framework, which can then be further functionalized.

The synthesis of the active pharmaceutical ingredient (API) for the antihistamine Fexofenadine (B15129) also employs this compound. nih.gov A key step in the synthesis of fexofenadine involves a Friedel-Crafts reaction between α,α-dimethylphenylacetic acid ethyl ester and this compound. nih.govresearchgate.netgoogleapis.com This reaction forms α,α-dimethyl-4-(4-chloro-1-oxobutyl)phenylacetic acid ethyl ester, an important intermediate. nih.gov

This intermediate is then reduced and subsequently undergoes an N-alkylation reaction with α,α-diphenyl-4-piperidinemethanol to build the final fexofenadine molecule. nih.gov The initial acylation with this compound is a critical step that establishes a significant portion of the drug's carbon skeleton.

KRAS-PDEδ Inhibitors

The interaction between KRAS proteins and phosphodiesterase-δ (PDEδ) is a target for the development of novel antitumor agents. nih.gov The development of small molecules that inhibit this protein-protein interaction is a promising area of cancer research. nih.govresearchgate.netnih.govdocumentsdelivered.com While this compound is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), specific synthetic pathways detailing its use in the creation of KRAS-PDEδ inhibitors are not available in the provided research.

Azaperone Intermediates

This compound is a key precursor in the synthesis of azaperone, an antipsychotic drug used in veterinary medicine. The synthesis involves a Friedel-Crafts acylation reaction where this compound reacts with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction produces the crucial intermediate, 4-chloro-1-(4-fluorophenyl)butan-1-one, which is a member of the butyrophenone class of compounds.

Table 1: Synthesis of Azaperone Intermediate

ReactantsCatalystProduct (Intermediate)Reaction Type
This compound, FluorobenzeneAlCl₃4-chloro-1-(4-fluorophenyl)butan-1-oneFriedel-Crafts Acylation

Carpronium Chloride

Table 2: Synthetic Pathway to Carpronium Chloride

StepStarting MaterialKey Reagent/ProcessIntermediate/Product
1γ-ButyrolactoneRing-opening and chlorinationThis compound
2This compoundFurther synthetic stepsCarpronium Chloride

Vasicinone Formal Total Synthesis

Vasicinone is a quinazoline (B50416) alkaloid isolated from plants like Peganum harmala. researchgate.net While this compound is a versatile bifunctional reagent used in the synthesis of a wide array of pharmaceuticals, a specific formal total synthesis route for Vasicinone that employs this compound is not detailed in the available literature.

Agrochemical Synthesis

This compound serves as a vital intermediate in the production of various agrochemicals, including herbicides and insecticides. guidechem.compatsnap.com Its ability to act as a building block facilitates the development of new compounds designed to enhance crop protection.

Herbicides: Isoxaflutole (B1672639) and Isoxazolopyridone

In the pesticide industry, this compound is a known precursor for the synthesis of isoxazole (B147169) herbicides, most notably isoxaflutole. guidechem.compatsnap.comgoogle.comgoogle.com Isoxaflutole is a selective herbicide used for the control of broadleaf and grass weeds in crops like corn and sugarcane. researchgate.netnih.gov The this compound molecule provides the necessary four-carbon chain that becomes part of the benzoyl moiety of the final herbicide structure.

Table 3: Role of this compound in Herbicide Synthesis

Herbicide ClassExample HerbicideRole of this compound
IsoxazoleIsoxaflutolePrecursor/Intermediate
IsoxazoleIsoxazolopyridonePrecursor/Intermediate

Pyrethroid Insecticides and Other Plant Protection Agents

This compound is an important intermediate in the synthesis of various plant protection agents, including pyrethroid insecticides. Pyrethroids are synthetic insecticides whose structures are based on the natural insecticide pyrethrin. The synthesis of these complex molecules often involves the esterification of a specific alcohol with a carboxylic acid or its more reactive derivative, an acyl chloride. The bifunctional nature of this compound allows for its incorporation into molecular backbones that are later modified to create the final active insecticidal compound.

Glufosinate-ammonium Intermediate

This compound serves as a crucial intermediate in the synthesis of glufosinate-ammonium, a broad-spectrum herbicide. patsnap.com Its bifunctional nature, possessing both a reactive acyl chloride and an alkyl chloride group, allows for the strategic construction of the phosphinothricin (B1261767) backbone, the active component of glufosinate (B12851). The synthesis of glufosinate intermediates from this compound can be achieved through a key reaction known as the Michaelis-Arbuzov reaction. wikipedia.orgnih.govorganic-chemistry.org

In this synthetic route, this compound is reacted with a trialkyl phosphite (B83602), such as trimethyl phosphite or triethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a subsequent rearrangement, which is characteristic of the Michaelis-Arbuzov reaction, to form a dialkyl 4-chloro-1-oxobutylphosphonate. This intermediate contains the core structure required for the glufosinate molecule.

The resulting dialkyl 4-chloro-1-oxobutylphosphonate can then undergo further chemical transformations, including amination and hydrolysis steps, to introduce the necessary amino group and convert the phosphonate (B1237965) ester to the final phosphinic acid, ultimately yielding glufosinate. researchgate.netnih.gov The use of this compound provides an efficient pathway to this important agrochemical. patsnap.com

Table 1: Key Intermediates in Glufosinate-ammonium Synthesis via this compound

Starting MaterialReagentKey Intermediate
This compoundTrialkyl phosphiteDialkyl 4-chloro-1-oxobutylphosphonate

Polymer Chemistry: Modification and Functionalization

The reactivity of this compound makes it a valuable reagent in polymer chemistry for the modification and functionalization of various polymeric materials. jiahongchem.com Its ability to readily react with nucleophilic groups, such as hydroxyl and amine groups present on polymer backbones, allows for the introduction of the 4-chlorobutyryl moiety. This functionalization can impart new properties to the polymers or serve as a handle for further chemical modifications.

pH/Redox-Responsive Drug Delivery Systems

A significant application of this compound in polymer chemistry is in the development of "smart" drug delivery systems that can release therapeutic agents in response to specific physiological stimuli, such as changes in pH or redox potential. These systems are often designed to target the unique microenvironment of tumor tissues, which are characterized by lower pH and higher concentrations of reducing agents like glutathione (B108866) compared to normal tissues.

This compound can be used to modify natural or synthetic polymers to introduce chloroalkyl groups. These groups can then be used to attach drug molecules or other functional moieties through linkages that are stable under normal physiological conditions but cleave in the acidic or reducing environment of a tumor. For instance, the chloro group can be substituted with a thiol-containing molecule to create a disulfide bond, which is susceptible to cleavage by glutathione. This cleavage would then trigger the release of the encapsulated drug.

Functionalized Oligomers

This compound is also employed in the synthesis of functionalized oligomers, which are short-chain polymers with specific reactive groups. These oligomers can serve as building blocks for the construction of more complex polymer architectures, including those used in advanced drug delivery systems.

By reacting this compound with diols or diamines, for example, one can synthesize oligomers bearing terminal or pendant chloroalkyl groups. These reactive sites can then be utilized for a variety of post-polymerization modification reactions. This approach allows for the precise introduction of functionalities that can control the solubility, self-assembly, and stimuli-responsive behavior of the final polymeric material. This is particularly relevant in the design of micelles or nanoparticles for targeted drug delivery, where the surface of the nanocarrier needs to be decorated with specific ligands for cell targeting or with moieties that respond to the tumor microenvironment.

Flavors and Fragrances

While not as extensively documented as its applications in pharmaceuticals and agrochemicals, this compound can be utilized as a precursor in the synthesis of certain flavor and fragrance compounds. The reactivity of the acyl chloride group allows for its use in Friedel-Crafts acylation reactions to introduce a four-carbon chain with a terminal chloro group onto an aromatic ring. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govmasterorganicchemistry.com

The resulting chlorobutanoyl-substituted aromatic compounds can then be further modified to produce molecules with desirable olfactory or gustatory properties. For instance, the chloro group can be replaced with other functional groups, or the carbonyl group can be reduced or otherwise transformed to generate a variety of derivatives. These subsequent modifications can lead to the formation of esters, ketones, or alcohols that are known to contribute to specific scents and flavors.

Other Fine Chemicals and Organic Building Blocks

Beyond the specific applications detailed above, this compound is a versatile building block in the synthesis of a wide array of other fine chemicals and organic intermediates. scimplify.comcymitquimica.com Its dual reactivity makes it a valuable tool for organic chemists to construct complex molecular architectures.

One notable application is in the synthesis of various pharmaceuticals. For example, it is a key starting material in the production of the antiepileptic drug Levetiracetam. researchgate.netscribd.comtandfonline.comblogspot.come3s-conferences.org In this synthesis, this compound is reacted with (S)-2-aminobutanamide to form an intermediate that is subsequently cyclized to yield the final drug molecule.

Furthermore, this compound is utilized in the synthesis of the antihistamine Fexofenadine. patsnap.comresearchgate.netgoogle.compatsnap.comgoogle.com It is also employed in the production of quinolone antibiotics such as Ciprofloxacin. guidechem.comvcu.edugoogle.com

Table 2: Examples of Fine Chemicals Synthesized Using this compound

CompoundClassApplication
LevetiracetamPharmaceuticalAntiepileptic
FexofenadinePharmaceuticalAntihistamine
CiprofloxacinPharmaceuticalAntibiotic

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Chlorobutyryl chloride, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the three non-equivalent sets of methylene (B1212753) protons in its structure. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atoms and the carbonyl group. chemicalbook.com

The protons on the carbon adjacent to the carbonyl group (C-2) are deshielded and appear as a triplet at approximately 3.12 ppm. The protons on the carbon adjacent to the terminal chlorine atom (C-4) are also deshielded, appearing as a triplet around 3.61 ppm. The protons on the central carbon (C-3) are influenced by the adjacent methylene groups and appear as a quintet at about 2.17 ppm. chemicalbook.com The coupling between adjacent methylene groups results in the observed triplet-quintet-triplet pattern.

¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-CH₂-COCl~3.12Triplet
-CH₂-CH₂-CH₂-~2.17Quintet
Cl-CH₂-~3.61Triplet

The ¹³C NMR spectrum of this compound provides complementary information, showing four distinct signals corresponding to each carbon atom in the molecule. The carbon of the carbonyl group is significantly deshielded due to the attached oxygen and chlorine atoms, typically appearing in the range of 160-180 ppm. The carbon atom bonded to the terminal chlorine is also deshielded and resonates at a lower field compared to the other methylene carbons. The chemical shifts are a direct reflection of the electronic environment of each carbon atom.

¹³C NMR Spectral Data for this compound
Carbon AssignmentTypical Chemical Shift (δ, ppm)
-COCl~170-175
-CH₂-COCl~45-50
-CH₂-CH₂-CH₂-~25-30
Cl-CH₂-~40-45

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group, which typically appears at a high frequency, around 1800 cm⁻¹. This high frequency is characteristic of acyl chlorides and distinguishes them from other carbonyl-containing compounds like ketones and esters.

Other significant absorptions include the C-H stretching vibrations of the methylene groups in the 2850-3000 cm⁻¹ region and the C-Cl stretching vibrations, which are found in the fingerprint region at lower wavenumbers, generally between 550-850 cm⁻¹. lumenlearning.comlibretexts.org

In-situ IR spectroscopy, such as ReactIR, is particularly valuable for monitoring reactions involving this compound in real-time. mt.comnih.govcam.ac.uk By tracking the disappearance of the characteristic carbonyl peak of the starting material and the appearance of new absorption bands corresponding to the product, chemists can gain insights into reaction kinetics, identify intermediates, and determine reaction endpoints without the need for sampling. mt.comresearchgate.net

Key IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)
C-H (sp³)Stretching2850-3000
C=O (Acyl Chloride)Stretching~1800
C-ClStretching550-850

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 140 g/mol ). chemicalbook.comnih.gov Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak is characteristic, showing [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. acdlabs.com For this compound, common fragmentation pathways include the loss of a chlorine radical to form an acylium ion, which is a prominent fragmentation pattern for acyl halides. Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is also a common pathway. libretexts.org The fragmentation pattern provides a fingerprint that can be used to identify the molecule and deduce its structure. acdlabs.comchemguide.co.uklibretexts.org

A plausible fragmentation could lead to the formation of the 4-chlorobutyrylium cation at m/z 105, which is observed as a base peak. chemicalbook.com

Potential Fragment Ions in the Mass Spectrum of this compound
m/zPossible Fragment IonNotes
140/142/144[C₄H₆Cl₂O]⁺Molecular ion peak with isotopic pattern
105/107[C₄H₆ClO]⁺Loss of a Cl radical (Acylium ion)
77/79[C₃H₆Cl]⁺Loss of CO and a Cl radical
41[C₃H₅]⁺Propyl cation

Computational Studies on Reactivity and Electronic Structure

Computational chemistry provides a theoretical framework to understand the intrinsic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govsci-hub.se DFT calculations can be employed to predict various properties of this compound, including its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

Furthermore, DFT is a powerful tool for analyzing chemical reactivity. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the reactivity of the molecule can be assessed. For an acyl chloride, the LUMO is typically localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. studymind.co.uk The large positive partial charge on the carbonyl carbon, a consequence of the electron-withdrawing effects of both the oxygen and chlorine atoms, makes it a highly electrophilic center. studymind.co.uk

DFT calculations can also be used to map the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net These computational insights are invaluable for predicting the behavior of this compound in chemical reactions and for designing new synthetic routes.

Transition State Modeling

Transition state modeling is a powerful computational tool used to elucidate the reaction mechanisms, predict reactivity, and understand the energetics of chemical transformations involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state, which represents the highest energy barrier that must be overcome for reactants to convert into products. This theoretical approach provides insights into bond-forming and bond-breaking processes at a molecular level, which are often difficult to observe experimentally.

For this compound, transition state modeling is particularly valuable for investigating its behavior in key reactions such as nucleophilic acyl substitution and Friedel-Crafts acylation. Computational studies on analogous acyl chlorides, such as acetyl chloride, have been instrumental in debating the precise nature of the nucleophilic substitution mechanism. Theoretical calculations help to distinguish between a concerted SN2-like pathway and a stepwise mechanism involving a tetrahedral intermediate. nih.govacs.org

In the context of this compound, density functional theory (DFT) calculations, for example at the B3LYP/6-31+G(d,p) level of theory, could be employed to model the reaction pathways. nih.govacs.org Such studies would involve calculating the geometries and energies of the reactants, transition states, intermediates, and products.

Nucleophilic Acyl Substitution:

Computational modeling of the reaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine) would allow for the characterization of the transition state. Key parameters that can be calculated include the activation energy (the energy difference between the reactants and the transition state), bond lengths and angles of the forming and breaking bonds, and vibrational frequencies to confirm the nature of the stationary points on the potential energy surface.

For simpler acyl chlorides, studies have shown that the reaction mechanism can be influenced by the nucleophile and the solvent. For instance, the reaction of acetyl chloride with methanol (B129727) has been computationally investigated to determine whether it proceeds through a traditional addition-elimination mechanism with a distinct tetrahedral intermediate or a more concerted process. nih.govacs.org Similar modeling for this compound would clarify how the chlorobutyl group influences the reaction barrier and the structure of the transition state.

Friedel-Crafts Acylation:

Transition state modeling is also crucial for understanding the mechanism of Friedel-Crafts acylation, where this compound acts as an electrophile in the presence of a Lewis acid catalyst to acylate an aromatic ring. masterorganicchemistry.comorganic-chemistry.org Computational studies can model the formation of the acylium ion or the acyl chloride-Lewis acid complex, the subsequent attack by the aromatic ring, and the formation of the sigma complex (arenium ion) intermediate. The transition states for both the formation of the electrophile and the aromatic substitution step can be located and their energies calculated. This allows for the prediction of reaction rates and regioselectivity. nih.gov

The following interactive table represents hypothetical data that could be generated from a computational study on the transition state of a nucleophilic acyl substitution reaction of this compound with a generic nucleophile (Nu⁻).

ParameterValueUnitDescription
Activation Energy (Ea)15.2kcal/molThe energy barrier that must be overcome for the reaction to occur.
C-Nu Bond Length (Transition State)2.15ÅThe distance between the carbonyl carbon and the incoming nucleophile at the transition state.
C-Cl Bond Length (Transition State)2.30ÅThe elongated distance of the breaking bond between the carbonyl carbon and the chlorine atom.
C=O Bond Length (Transition State)1.28ÅThe length of the carbonyl bond at the transition state, typically longer than in the reactant.
Imaginary Frequency-350cm⁻¹A negative vibrational frequency that confirms the structure is a true transition state.

Note: The data in this table is representative and intended for illustrative purposes, as specific experimental or computational results for the transition state modeling of this compound were not found in the searched literature.

These computational approaches provide a detailed picture of the reaction dynamics, complementing experimental studies and aiding in the design of new synthetic routes and the optimization of reaction conditions.

Advances in Process Chemistry and Engineering for 4 Chlorobutyryl Chloride

Continuous Flow Processes for Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering enhanced safety, consistency, and scalability. While specific, detailed case studies for the continuous flow synthesis of 4-chlorobutyryl chloride are not extensively published, the principles and demonstrated successes in the synthesis of other acyl chlorides are directly applicable.

Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. azolifesciences.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, both of which are characteristic of acyl chloride synthesis. For instance, the in-situ generation of highly toxic chlorinating agents like phosgene (B1210022) from safer precursors such as chloroform (B151607) or bis(trichloromethyl) carbonate can be safely managed within a confined and controlled flow system, minimizing operator exposure. acs.orgacs.org

Key benefits of applying continuous flow processes to this compound synthesis include:

Enhanced Heat Transfer: Microreactors or tube reactors have a high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation. This prevents the formation of hot spots and reduces the risk of runaway reactions and byproduct formation. flinders.edu.au

Improved Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given moment, significantly reducing the risk associated with storing and handling large quantities of reactive chemicals. azolifesciences.com

Increased Throughput and Automation: Once optimized, flow systems can operate for extended periods with minimal supervision, leading to higher productivity. mdpi.com Integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction conditions. flinders.edu.au

Scalability: Scaling up production in a continuous flow system often involves running the process for a longer duration or adding more reactors in parallel ("scaling out"), which is typically more straightforward than redesigning large-scale batch reactors. azolifesciences.com

The development of automated, multi-step continuous flow systems has been successfully applied to the production of various active pharmaceutical ingredients (APIs), demonstrating the technology's robustness and potential for streamlining the synthesis of intermediates like this compound. acs.orgflinders.edu.au

Process Optimization for Efficiency and Yield

Significant research has focused on optimizing the synthesis of this compound to maximize yield and purity while minimizing costs and environmental impact. The primary industrial route involves the chlorination of γ-butyrolactone. Various chlorinating agents and reaction conditions have been explored to improve upon the traditional methods.

The conventional industrial method, which uses thionyl chloride in the presence of a zinc chloride catalyst, typically results in yields of approximately 82-87%. google.comguidechem.comgoogle.com While the raw materials are accessible, this process is often associated with high costs and significant waste generation. guidechem.compatsnap.com An alternative method using phosgene as the chlorinating agent can achieve yields as high as 95% and produces less waste, but the extreme toxicity of phosgene presents significant handling, storage, and safety challenges. google.comguidechem.com

More recent optimization efforts have centered on using bis(trichloromethyl) carbonate (BTC), a safer solid phosgene equivalent, in conjunction with various catalysts. These processes can consistently achieve high yields, often exceeding 90%, under optimized conditions. google.com A patented method that can be scaled to an industrial grade maintains a reaction yield above 90% for over 500 hours of stable operation. google.com Process parameters such as temperature, reaction time, and the molar ratio of reactants are critical for maximizing efficiency. For instance, reactions using BTC and an organic amine catalyst are typically conducted at temperatures between 80°C and 140°C for 0.5 to 8 hours. google.comguidechem.com

Chlorinating AgentCatalystTypical YieldKey AdvantagesKey Disadvantages
Thionyl ChlorideZinc Chloride82-87%Readily available materialsModerate yield, significant waste generation patsnap.comgoogle.com
Phosgene-~95%High yield, less SO2 waste guidechem.comExtremely toxic reagent, high operational risk google.com
Bis(trichloromethyl) carbonate (BTC)Organic Amine / Mixed Catalyst90-94%Safer than phosgene, high yield google.comHigher reagent cost compared to phosgene
Thionyl ChlorideMixed Oxide (ZnO/CuO)≥90%High yield and purity (≥99%) patsnap.comRequires catalyst preparation

Development of Novel Catalysts for Industrial Production

Catalyst innovation is at the forefront of modernizing the industrial production of this compound. The goal is to move beyond the traditional zinc chloride catalyst, which is associated with moderate yields and difficult-to-treat waste streams. patsnap.com Research has led to the development of several classes of novel catalysts that offer higher activity, greater selectivity, and improved environmental profiles.

One area of development involves mixed-metal oxide catalysts. A patented process utilizes a catalyst prepared from zinc oxide (ZnO) and copper oxide (CuO) treated with concentrated sulfuric acid. When used with thionyl chloride for the chlorination of γ-butyrolactone, this mixed catalyst system can achieve yields of 90% or higher with a final product purity exceeding 99%. google.compatsnap.com

For processes utilizing bis(trichloromethyl) carbonate (BTC), a variety of organic amine catalysts have been investigated, including pyridine, N,N-dimethylformamide (DMF), and N,N-dimethylaniline. google.com Further advancements have led to specialized, high-performance catalysts designed for industrial applications. One such innovation is a specific amine catalyst formed as an intercalation product from the reaction of aluminum dihydrogen tripolyphosphate with an organic amine. patsnap.com Another patented catalyst involves an amine intercalation compound featuring a copper complex structure. google.com These advanced catalysts are designed to improve reaction yields and maintain stability during long-term, large-scale industrial production. google.com

The use of phase transfer catalysts has also been explored to improve yields in the BTC process, although challenges with scalability and a significant drop in yield upon industrial amplification have been reported. google.compatsnap.com

Catalyst TypeSpecific Example(s)Associated ProcessReported Outcome
Traditional Lewis AcidZinc Chlorideγ-butyrolactone + Thionyl Chloride~82% yield, high waste generation google.compatsnap.com
Mixed Metal OxideZnO / CuO with H₂SO₄γ-butyrolactone + Thionyl Chloride≥90% yield, ≥99% purity patsnap.com
Organic AminePyridine, DMF, N,N-dimethylanilineγ-butyrolactone + BTCYields up to 91.4% reported google.com
Novel Intercalation CompoundProduct of Aluminum Dihydrogen Tripolyphosphate + Organic Amineγ-butyrolactone + BTCHigh reaction yield, mild conditions, suitable for industrial scale patsnap.com

Waste Stream Management and Environmental Impact Mitigation

Addressing the environmental impact of this compound production is a critical aspect of process engineering. Traditional synthesis routes, particularly those using thionyl chloride and zinc chloride, are known to generate a significant volume of "three wastes" (waste gas, wastewater, and solid waste), posing environmental challenges. patsnap.comgoogle.com

Key waste products from the reaction of γ-butyrolactone with thionyl chloride include sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Improper management of these acidic gases can contribute to air pollution. Furthermore, the post-reaction workup can lead to aqueous waste streams and solid catalyst residues that require treatment.

Innovative process designs now incorporate comprehensive waste utilization strategies to mitigate environmental impact. One patented method describes a process that is nearly free of waste emissions by creating a closed-loop system. patsnap.com In this process:

Exhaust Gas Utilization: The gaseous byproducts (containing SO₂ and HCl) are captured and treated to produce valuable industrial chemicals. The process can generate a 30% hydrochloric acid solution and a sodium sulfite (B76179) solution, effectively converting waste streams into commercial products. google.compatsnap.com

Tail Material Repurposing: The liquid and solid residues remaining after the distillation of the crude product (the "tail material") are used to synthesize 4-chlorobutyric acid esters, adding value to what would otherwise be a waste product. patsnap.com

Impurity Profiling and Control in Pharmaceutical Synthesis

Identification of Genotoxic Impurities: 2,4-Dichlorobutanoic Acid

Genotoxic impurities can be introduced into the final API from various sources, including starting materials, reagents, intermediates, or as by-products formed during the synthesis. tapi.com In the manufacturing process of 4-Chlorobutyryl chloride, a key starting material for the antiepileptic drug Levetiracetam, 2,4-Dichlorobutanoic acid has been identified as a genotoxic impurity. This impurity is formed as a by-product during the synthesis of this compound and can be carried over into the final drug substance if not adequately controlled.

The classification of an impurity as potentially genotoxic is often based on the presence of "structural alerts," which are chemical motifs associated with mutagenicity. edqm.eu Regulatory guidelines recommend a tiered approach for the classification and control of such impurities. pharmtech.com Impurities with known genotoxic and carcinogenic properties are classified as Class 1, while those with known genotoxicity but unknown carcinogenic potential are Class 2. pharmtech.com Impurities with a structural alert for genotoxicity but no experimental data are considered Class 3. pharmtech.com The presence of halogenated carbons and a reactive carboxylic acid group in 2,4-Dichlorobutanoic acid could be considered a structural alert, warranting its classification as a potential genotoxic impurity that requires strict control.

Analytical Method Development for Trace Level Quantification

Given the low permissible limits for genotoxic impurities, highly sensitive and specific analytical methods are required for their detection and quantification. The Threshold of Toxicological Concern (TTC) concept is often applied, which sets a generic acceptable intake of 1.5 µ g/day for a GTI over a lifetime, corresponding to a negligible cancer risk. tapi.comedqm.eu This intake level is then used to calculate the concentration limit of the impurity in the API, based on the maximum daily dose of the drug. pharmtech.com

For the trace level analysis of 2,4-Dichlorobutanoic acid in Levetiracetam, a Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed and validated. Due to the low volatility and polar nature of the carboxylic acid, a derivatization step is employed to convert 2,4-Dichlorobutanoic acid into its more volatile methyl ester. This is followed by a liquid-liquid extraction (LLE) procedure for sample clean-up and concentration. The use of GC-MS in Single Ion Monitoring (SIM) mode provides high selectivity and sensitivity, enabling quantification at the required trace levels.

Table 1: GC-MS Method for Quantification of 2,4-Dichlorobutanoic Acid

ParameterDescription
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Sample Preparation Derivatization to methyl ester using methanol (B129727) and sulfuric acid, followed by Liquid-Liquid Extraction (LLE).
Detection Mode Electron Ionization (EI) with Single Ion Monitoring (SIM) for enhanced selectivity and sensitivity.
Application Quantification of 2,4-Dichlorobutanoic acid impurity in Levetiracetam drug substance.

This table is based on the data presented in the research article on the development of a trace-level analytical method for 2,4-Dichlorobutanoic acid.

Strategies for Impurity Reduction and Control

The control of impurities, particularly genotoxic ones, is a multifaceted task that involves a deep understanding of the manufacturing process. tapi.com Strategies for impurity control can be broadly categorized into process optimization and purification.

One primary strategy is to redesign the synthesis to avoid the formation of the problematic impurity altogether. researchgate.net When this is not feasible, process parameters can be modified to minimize the formation of the impurity. This includes controlling reaction temperatures, pressures, and the stoichiometry of reactants. For instance, in the synthesis of this compound from gamma-butyrolactone (B3396035) and thionyl chloride, careful control of reaction conditions is necessary to achieve high yield and purity. google.compatsnap.com

Another critical aspect is demonstrating the effective purging of impurities in downstream processing steps. tapi.com If it can be shown that an impurity formed at an early stage is consistently removed by subsequent purification steps, then testing for that impurity in the final API may not be necessary. tapi.com For this compound, purification is typically achieved through distillation. patsnap.comprepchem.com Patents describing the synthesis and purification of this compound specify methods to achieve a purity of ≥99% with individual impurities controlled to less than 0.30%. google.com This is often accomplished through fractional distillation under reduced pressure, which separates the desired product from less volatile or more volatile impurities. patsnap.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chlorobutyryl chloride in laboratory settings?

  • The most common method involves the chlorination of γ-butyrolactone. In this process, γ-butyrolactone is stirred with zinc chloride at 55–60°C for 1 hour, followed by the slow addition of thionyl chloride at 60°C. The reaction mixture is heated to 80°C over 5–6 hours, left to stand overnight, and then distilled under normal pressure to yield this compound . Alternative routes include using 4-chlorobutyric acid with thionyl chloride or phosphorus trichloride, though these may require stringent temperature control to minimize side reactions.

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key properties include:

  • Boiling Point : 173–174°C (lit.) .
  • Density : 1.26 g/mL at 25°C .
  • Reactivity : High reactivity as an acyl chloride, hydrolyzing readily in water to form 4-chlorobutyric acid and HCl .
  • Solubility : Miscible with organic solvents like ether and dichloromethane but reacts violently with protic solvents (e.g., water, alcohols) . These properties dictate storage conditions (anhydrous environments) and reaction setups (use of dry solvents and inert atmospheres).

Q. What safety precautions are necessary when handling this compound?

  • Due to its corrosive nature and release of toxic HCl vapor, experiments must be conducted under a fume hood. Personal protective equipment (PPE) such as chemical-resistant gloves, goggles, and lab coats are mandatory. Spills should be neutralized with sodium bicarbonate or inert adsorbents . Storage requires airtight containers in cool, dry conditions away from moisture and bases .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in nucleophilic acyl substitutions?

  • Optimization strategies include:

  • Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to stabilize the acyl chloride intermediate and minimize hydrolysis .
  • Temperature Control : Maintain temperatures below 0°C for reactions with sensitive nucleophiles (e.g., amines) to reduce side reactions like over-acylation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can enhance electrophilicity in Friedel-Crafts acylations .
    • Example: In synthesizing Levetiracetam, this compound reacts with (S)-2-aminobutanamide hydrochloride under basic conditions, requiring precise stoichiometry and pH control to avoid racemization .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure (e.g., δ ~2.6 ppm for CH₂Cl and δ ~180 ppm for the carbonyl carbon) .
  • GC-MS : Used to assess purity and detect volatile byproducts .
  • Titration : Quantify active chloride content via argentometric titration to verify reactivity .
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. How does this compound participate in multi-step syntheses of bioactive compounds?

  • In drug synthesis, it serves as an acylating agent in key steps:

  • Hyponatremia Drug : Used in Friedel-Crafts acylation with p-chloroaniline, followed by nitro reduction and amide formation .
  • Antispasmodic Agents : Reacts with veratric acid and ethylamine in reductive amination pathways .
    • Challenges include controlling regioselectivity in polyfunctional substrates and minimizing HCl release, which can degrade acid-sensitive intermediates .

Q. How can researchers address stability issues during storage or reaction of this compound?

  • Storage : Use molecular sieves or desiccants to maintain anhydrous conditions. Argon or nitrogen blankets prevent oxidation .
  • In-situ Generation : For highly moisture-sensitive reactions, generate this compound from 4-chlorobutyric acid and oxalyl chloride immediately before use .
  • Stability Monitoring : Periodic FT-IR or Karl Fischer titration can detect hydrolysis or moisture ingress .

Methodological Considerations

  • Contradiction Analysis : While boiling points (173–174°C) are consistent across sources , minor variations in density (1.23–1.26 g/mL) may arise from impurities or measurement techniques. Always cross-validate with freshly distilled batches .
  • Troubleshooting : If acylation yields are low, check for residual moisture in solvents or substrates. Pre-drying reagents over molecular sieves or using activators like DMAP can improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.